2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
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Overview
Description
2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a tetrazole ring, a biphenyl moiety, and a diazaspiro structure. These features make it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The biphenyl moiety can be introduced via a Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid. The spirocyclic structure is then formed through a series of cyclization reactions, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-[2’-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid: This compound shares the tetrazole and biphenyl moieties but differs in its overall structure and functional groups.
5,5′-(1,4-Phenylene)bis(1H-tetrazole): Another tetrazole-containing compound with a different core structure.
5′,5′′-(1,1′-Biphenyl)-4,4′-diylbis(1H-tetrazole): Similar in containing both biphenyl and tetrazole groups but lacks the spirocyclic structure.
Uniqueness
What sets 2-Butyl-3-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one apart is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research and development.
Properties
CAS No. |
138402-10-5 |
---|---|
Molecular Formula |
C44H42N6O |
Molecular Weight |
670.84 |
IUPAC Name |
2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3 |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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